molecular formula C11H13ClN2O B7866724 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide

2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide

Cat. No.: B7866724
M. Wt: 224.68 g/mol
InChI Key: VJXIGYRGRJDPOT-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide is a chloroacetamide derivative featuring a pyridin-4-ylmethyl group and a cyclopropyl substituent on the acetamide nitrogen. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-7-11(15)14(10-1-2-10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXIGYRGRJDPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step often involves the reaction of chloroacetyl chloride with cyclopropylamine to form 2-chloro-N-cyclopropylacetamide.

    Introduction of the Pyridinylmethyl Group: The next step involves the nucleophilic substitution reaction where the pyridin-4-ylmethyl group is introduced. This can be achieved by reacting 2-chloro-N-cyclopropylacetamide with pyridin-4-ylmethyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH({4})).

Major Products

    Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like azides, nitriles, or thioethers.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products typically include amines or alcohols.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide with key analogs identified in the literature and supplier databases.

Substituent Analysis and Structural Variations

Table 1: Structural Comparison of Chloroacetamide Derivatives
Compound Name Substituents on Acetamide Nitrogen Pyridine Ring Modifications Molecular Weight (g/mol)* Key Properties/Notes
This compound Cyclopropyl, pyridin-4-ylmethyl None ~252.7 Hydrophobic cyclopropyl group; potential metabolic stability
2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide 4-Hydroxypyridin-3-yl Hydroxyl group at C4 ~200.6 Increased polarity due to -OH; higher aqueous solubility
N-[2-(Acetylcyclopropylamino)cyclohexyl]-2-chloroacetamide Cyclohexyl, acetylcyclopropylamino None ~314.8 Bulky cyclohexyl group; possible steric hindrance
N-(4-Chloropyridin-2-yl)acetamide 4-Chloropyridin-2-yl Chlorine at C4 ~184.6 High electronegativity from Cl; potential toxicity

*Molecular weights estimated based on structural formulas.

Key Findings from Structural Comparisons

Impact of Cyclopropyl Group :
The cyclopropyl substituent in the target compound introduces steric strain and hydrophobicity, which may enhance metabolic stability compared to analogs with linear alkyl groups (e.g., isopropyl in compounds). This feature is critical in drug design to resist oxidative degradation .

Pyridine Modifications: The pyridin-4-ylmethyl group in the target compound differs from hydroxylated () or chlorinated () pyridine derivatives. The absence of polar groups (e.g., -OH or -Cl) reduces its aqueous solubility but may improve membrane permeability.

Safety and Toxicity :
Compounds like N-(4-Chloropyridin-2-yl)acetamide are flagged as harmful via inhalation and dermal exposure . The cyclopropyl group in the target compound may reduce volatility, thereby mitigating inhalation risks compared to smaller analogs.

Steric and Electronic Effects: Analogs with bulky substituents, such as the cyclohexyl group in N-[2-(Acetylcyclopropylamino)cyclohexyl]-2-chloroacetamide , exhibit steric hindrance that could limit interaction with biological targets. In contrast, the pyridin-4-ylmethyl group in the target compound offers a balance between bulk and flexibility.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves reacting cyclopropylamine and pyridin-4-ylmethylamine derivatives with chloroacetyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane or ethyl acetate are used under reflux conditions (60–80°C). To improve yields, control the stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and use inert atmospheres (N₂/Ar) to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for purification .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropyl protons typically resonate at δ 0.5–1.5 ppm .
    • Infrared (IR) Spectroscopy : Identify key functional groups (C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~600–800 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
    • pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours. Chloroacetamides are prone to hydrolysis under strongly acidic/basic conditions, forming carboxylic acid derivatives .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Most chloroacetamides remain stable below 150°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
    • Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Store in airtight containers away from oxidizers and moisture .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use in vitro assays:
    • Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays).
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Reference compounds like doxorubicin can serve as positive controls .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chlorine atom in this compound?

  • Methodological Answer : The chlorine atom undergoes SN2 substitution with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) and varying nucleophile concentrations (0.1–1.0 M) can elucidate rate constants. Computational modeling (DFT calculations) can map transition states and predict regioselectivity .

Q. How can crystallography data inform the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and packing interactions. For example, the cyclopropane ring’s strain and pyridine’s planarity influence binding to biological targets. Compare with analogs (e.g., N-(4-chlorophenyl) derivatives) to correlate structural motifs with activity .

Q. What computational approaches are effective for predicting the compound’s physicochemical properties?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields like OPLS-AA.
    • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. Software such as Gaussian or ORCA is recommended .

Q. How can contradictory data from different studies on this compound’s reactivity be resolved?

  • Methodological Answer : Perform controlled replicate experiments under standardized conditions (solvent, temperature, reagent purity). Use advanced analytics (LC-MS/MS) to identify side products. Cross-validate findings with isotopic labeling (e.g., ¹⁸O in hydrolysis studies) .

Q. What statistical experimental design methods optimize reaction conditions for scale-up?

  • Methodological Answer : Apply Design of Experiments (DoE):
    • Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, solvent ratio) to model yield responses.
    • Fractional Factorial Designs : Reduce experiments by screening dominant variables (e.g., pressure vs. stirring rate). Software like JMP or Minitab facilitates analysis .

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